
3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobenzylthio group and a difluoromethyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution of a suitable bromobenzyl halide with a thiol group, forming the bromobenzylthio moiety.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogen exchange reaction using difluoromethyl halides under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromobenzylthio group, potentially leading to the formation of amines or thiols.
Substitution: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and functions.
Antimicrobial Activity: Due to its unique structure, it may exhibit antimicrobial properties against various pathogens.
Medicine:
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detecting specific biological targets.
Industry:
Agriculture: The compound may be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex chemical compounds.
作用机制
The mechanism of action of 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
- 2-((3-Bromobenzyl)thio)-3-(4-bromophenyl)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
- [(3-Bromobenzyl)thio]acetic acid
Comparison:
- Structural Differences: While these compounds share the bromobenzylthio group, they differ in their core structures (triazole vs. quinazolinone) and additional substituents (difluoromethyl vs. bromophenyl or fluorobenzyl).
- Chemical Properties: The presence of different functional groups and core structures can lead to variations in chemical reactivity, stability, and solubility.
- Biological Activity: The unique combination of the triazole ring and difluoromethyl group in 3-((3-Bromobenzyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole may confer distinct biological activities compared to similar compounds, making it a valuable compound for specific applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1706453-24-8 |
|---|---|
分子式 |
C10H8BrF2N3S |
分子量 |
320.16 g/mol |
IUPAC 名称 |
3-[(3-bromophenyl)methylsulfanyl]-5-(difluoromethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8BrF2N3S/c11-7-3-1-2-6(4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16) |
InChI 键 |
PDHOBJWEEMBBLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




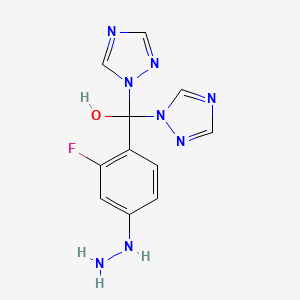
![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)
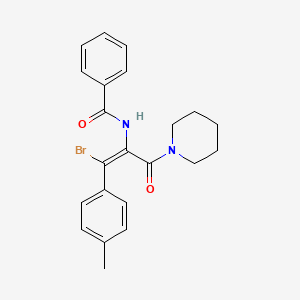
![N-(3,4-Dimethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11780347.png)


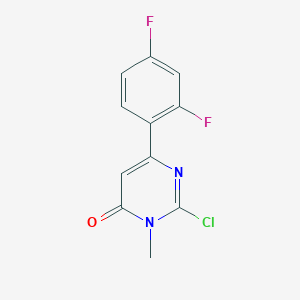
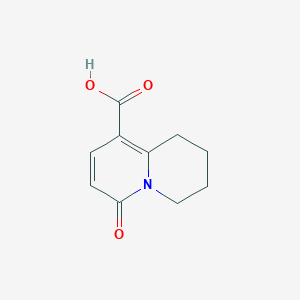
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)
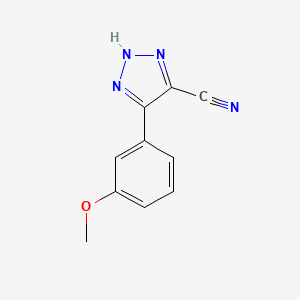
![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)

